1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde, involves reactions between benzene-1,2-diamines (o-phenylenediamine) and aldehydes under specific conditions. These syntheses are facilitated by catalytic processes or by employing specific reagents to achieve the desired structural configuration and functionalities (Göker et al., 1995).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde, is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the planarity of the benzimidazole unit and the spatial orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules (Jayabharathi et al., 2012).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, including nucleophilic substitution, formylation, acylation, nitration, and bromination. These reactions modify the compound's functional groups, leading to the synthesis of diverse benzimidazole-based compounds with varied properties (Black et al., 2020).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde, include their crystalline structure, melting points, and solubility in various solvents. These properties are influenced by the compound's molecular structure and the presence of substituents (Rosepriya et al., 2011).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are determined by their functional groups and molecular framework, which affect their reactivity, stability, and interaction with other chemical species. Studies on the reactivity of these compounds provide insights into their potential applications in organic synthesis and the development of new materials (Hati et al., 2016).
Scientific Research Applications
Synthesis and Structural Characterization
The compound 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde has been synthesized and characterized, revealing detailed structural features. The benzimidazole units in the molecule are almost planar, and the dihedral angles between the benzimidazole unit and the benzene rings indicate the molecule's potential for further chemical modifications and applications in materials science (Rosepriya et al., 2011). Such structural characteristics are essential for understanding the compound's reactivity and for designing derivatives with specific properties.
Non-Linear Optical (NLO) Materials
Benzimidazole derivatives, including those structurally related to 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde, have been studied for their potential as non-linear optical (NLO) materials. These studies have demonstrated that certain benzimidazole compounds exhibit significant molecular hyperpolarizabilities and microscopic NLO behavior, suggesting their utility in NLO devices. The non-zero dipole moments, polarizability, and hyperpolarizability values of these compounds indicate their promising applications in various NLO devices (Manikandan et al., 2019).
Antibacterial and Anticancer Activities
Benzimidazole-based N-heterocyclic carbene (NHC) compounds have been synthesized and evaluated for their in vitro antibacterial and anticancer activities. Studies have shown that silver(I) complexes of mono- and bidentate NHC ligands derived from benzimidazole exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as potent anticancer activity against human-derived colorectal cancer cell lines. These findings highlight the potential of benzimidazole derivatives in medicinal chemistry, particularly in developing new antimicrobial and anticancer therapies (Haque et al., 2015).
Future Directions
The future research directions for “1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde” could involve exploring its potential biological activities, given the wide range of activities exhibited by benzimidazole derivatives . Further studies could also focus on optimizing its synthesis and exploring its reactivity with various chemical reagents .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLJKKLRCGLZRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359417 |
Source
|
Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde | |
CAS RN |
537010-30-3 |
Source
|
Record name | 1-[(4-Methylphenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537010-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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